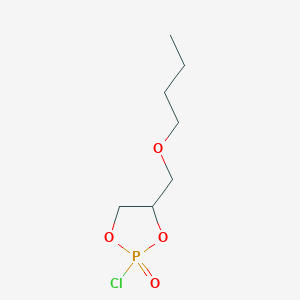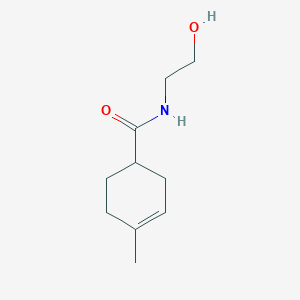
2,2'-(Phenylphosphoryl)dibenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Phenylphosphoryl)dibenzaldehyde is an organic compound characterized by the presence of a phosphoryl group attached to two benzaldehyde moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Phenylphosphoryl)dibenzaldehyde typically involves the reaction of benzaldehyde with a phosphorylating agent under controlled conditions. One common method is the condensation reaction between benzaldehyde and a phosphoryl chloride derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 2,2’-(Phenylphosphoryl)dibenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-(Phenylphosphoryl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of 2,2’-(Phenylphosphoryl)dibenzoic acid.
Reduction: Formation of 2,2’-(Phenylphosphoryl)dibenzyl alcohol.
Substitution: Formation of nitro or bromo derivatives of 2,2’-(Phenylphosphoryl)dibenzaldehyde.
Applications De Recherche Scientifique
2,2’-(Phenylphosphoryl)dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2’-(Phenylphosphoryl)dibenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. The phosphoryl group can also participate in coordination chemistry, forming complexes with metal ions and influencing their reactivity. These interactions contribute to the compound’s biological and chemical effects.
Comparaison Avec Des Composés Similaires
Benzaldehyde: A simpler aldehyde with a single benzene ring and an aldehyde group.
Dibenzalacetone: A compound with two benzaldehyde moieties connected by an acetone linker.
2,2’-(Ethyleneoxy)dibenzaldehyde: A compound with an ethyleneoxy linker between two benzaldehyde groups.
Comparison: 2,2’-(Phenylphosphoryl)dibenzaldehyde is unique due to the presence of the phosphoryl group, which imparts distinct chemical and physical properties compared to similar compounds. The phosphoryl group enhances the compound’s reactivity and potential for forming coordination complexes, making it valuable in various applications.
Propriétés
Numéro CAS |
65654-65-1 |
|---|---|
Formule moléculaire |
C20H15O3P |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
2-[(2-formylphenyl)-phenylphosphoryl]benzaldehyde |
InChI |
InChI=1S/C20H15O3P/c21-14-16-8-4-6-12-19(16)24(23,18-10-2-1-3-11-18)20-13-7-5-9-17(20)15-22/h1-15H |
Clé InChI |
OUYGQBPDYWCDGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2C=O)C3=CC=CC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)




![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)

![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)



![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)


